Celastrol

Anti-inflammatory Cytotoxicity profiling Renal pharmacology

Celastrol is the definitive pentacyclic quinone-methide triterpenoid combining three precisely characterized, non-redundant mechanisms: (1) selective chymotrypsin-like proteasome inhibition (IC50 2.5 μM) with negligible PGPH/trypsin-like suppression; (2) Hsp90-Cdc37 protein-protein interaction disruption that avoids the confounding heat shock response of ATP-competitive inhibitors; and (3) IKKβ inactivation via Cys179 targeting for NF-κB blockade. Compared to triptolide, celastrol provides a 16-fold higher therapeutic index in mesangial cells. Pristimerin and methyl-ester derivatives exhibit divergent selectivity and safety margins. For reproducible leptin sensitization, Hsp90 kinase-client profiling, or NF-κB studies, substitution with other Tripterygium wilfordii constituents introduces uncontrolled variables. Verify ≥98% HPLC purity, DMSO solubility (up to 90 mg/mL), and store at -20°C.

Molecular Formula C29H38O4
Molecular Weight 450.6 g/mol
CAS No. 34157-83-0
Cat. No. B190767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCelastrol
CAS34157-83-0
Synonyms3-Hydroxy-2-oxo-24-nor-D:A-friedooleana-1(10),3,5,7-tetraen-29-oic acid;  Tripterin;  (9b,13a,14b,20a)-3-Hydroxy-9,13-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid
Molecular FormulaC29H38O4
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C=C2C1=CC=C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O
InChIInChI=1S/C29H38O4/c1-17-18-7-8-21-27(4,19(18)15-20(30)23(17)31)12-14-29(6)22-16-26(3,24(32)33)10-9-25(22,2)11-13-28(21,29)5/h7-8,15,22,31H,9-14,16H2,1-6H3,(H,32,33)/t22-,25-,26-,27+,28-,29+/m1/s1
InChIKeyKQJSQWZMSAGSHN-JJWQIEBTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Celastrol (CAS 34157-83-0): Procurement-Grade Pentacyclic Triterpenoid with Validated Multitarget Pharmacology


Celastrol (tripterine; CAS 34157-83-0) is a pentacyclic quinone-methide triterpenoid isolated from Tripterygium wilfordii (Thunder God Vine) root extracts [1]. It functions as a potent proteasome inhibitor with an IC50 of 2.5 μM against the chymotrypsin-like activity of purified 20S proteasome and inhibits cellular 26S proteasome activity at 1-5 μM [2]. Beyond proteasome inhibition, celastrol disrupts the Hsp90-Cdc37 chaperone-cochaperone interaction [3], sensitizes leptin signaling in diet-induced obesity models [4], and suppresses NF-κB activation through IKKβ inhibition [5]. For research procurement, celastrol is commercially available as an analytical standard with HPLC purity ≥98%, requiring storage at -20°C (frozen) to maintain stability, with solubility in DMSO up to 90 mg/mL (~200 mM) but negligible aqueous solubility .

Why Celastrol Cannot Be Replaced by Other Tripterygium wilfordii Constituents or Structural Analogs in Research Applications


Substituting celastrol with in-class compounds from the same botanical source or structurally related quinone-methide triterpenoids introduces uncontrolled experimental variables. Triptolide, the other major active constituent of Tripterygium wilfordii, exhibits fundamentally different potency and toxicity profiles—showing approximately 16-fold higher cytotoxicity in mesangial cells while demonstrating distinct target engagement mechanisms [1]. Similarly, pristimerin, a closely related quinone-methide triterpenoid differing only by a methyl ester modification, displays divergent antimicrobial potency, target selectivity, and safety margins despite structural similarity [2]. Even structurally optimized celastrol derivatives such as CEL20 or compound 3a demonstrate altered Hsp90-Cdc37 disruption activity or toxicity profiles compared to the parent compound [3]. The evidence presented below quantifies these critical differences that directly impact experimental reproducibility, data interpretation, and the validity of cross-study comparisons in procurement decision-making.

Celastrol (CAS 34157-83-0): Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Celastrol Exhibits 16-Fold Lower Cytotoxicity than Triptolide in HBZY-1 Mesangial Cells While Retaining Anti-Inflammatory Activity

In a direct head-to-head comparison using HBZY-1 rat mesangial cells, celastrol demonstrated substantially lower cytotoxic liability than triptolide. The anti-inflammatory EC50 values for both compounds were determined in parallel, enabling calculation of a therapeutic window ratio (cytotoxicity IC50 / anti-inflammatory EC50) [1]. This differential cytotoxicity profile is critical for researchers evaluating compounds for chronic inflammatory models where sustained cell viability is required.

Anti-inflammatory Cytotoxicity profiling Renal pharmacology

Celastrol Acts as a Covalent Hsp90-Cdc37 Interaction Disruptor with Kinase Client Degradation—A Mechanism Not Shared by Classic ATP-Competitive Hsp90 Inhibitors

Unlike classic Hsp90 inhibitors such as geldanamycin or 17-AAG that competitively target the ATP-binding pocket of Hsp90, celastrol operates through a mechanistically distinct pathway: it binds covalently to Cdc37 and disrupts the Hsp90-Cdc37 protein-protein interaction [1]. This disruption leads to ubiquitin-dependent degradation of kinase clients including Akt, Cdk4, and mTOR without inducing the heat shock response (Hsp70 upregulation) that typically accompanies ATP-competitive Hsp90 inhibition [2]. At 1-5 μM, celastrol induces 70-80% degradation of Hsp90 client proteins in pancreatic cancer cells [2].

Cancer therapeutics Hsp90 inhibition Kinase chaperone targeting

Celastrol Demonstrates Superior Gram-Positive Antibacterial Potency Relative to Pristimerin but Exhibits Significantly Narrower Selectivity Window

In a head-to-head antimicrobial screening against pathogenic Neisseria species and Gram-positive bacterial panels, celastrol exhibited consistently higher antimicrobial activity than its close structural analog pristimerin, as measured by minimum inhibitory concentration (MIC) values [1]. However, this enhanced potency comes with a documented trade-off: celastrol showed modest cytotoxic effects on transformed primary cervical epithelial cells at biologically active concentrations, whereas pristimerin demonstrated effective bacterial clearance without inducing measurable cytotoxicity in the same cellular model [1]. This finding is consistent with earlier reports where celastrol MIC values against Gram-positive bacteria ranged from 0.16 to 2.5 μg/mL, outperforming pristimerin in potency [2].

Antimicrobial discovery Gram-positive bacteria Selectivity profiling

Celastrol Functions as a Leptin Sensitizer Producing 45% Weight Loss in Diet-Induced Obese Mice—An Activity Not Observed with Triptolide

Celastrol has been identified as a leptin sensitizer that suppresses food intake and increases energy expenditure specifically in hyperleptinemic diet-induced obese (DIO) mice, leading to up to 45% reduction in body weight [1]. Critically, this anti-obesity effect is absent in leptin-deficient (ob/ob) and leptin receptor-deficient (db/db) mouse models, confirming that celastrol acts through augmentation of leptin sensitivity rather than leptin-independent pathways [1]. Central intracerebroventricular administration studies further confirm that celastrol improves leptin sensitivity and glucose metabolism in high-fat diet-fed rodents [2]. Notably, triptolide—the other major Tripterygium wilfordii constituent—has not demonstrated comparable leptin-sensitizing activity, representing a key functional divergence between these two compounds [3].

Obesity pharmacology Leptin sensitization Metabolic disorders

Celastrol Exhibits High Hepatotoxicity and Nephrotoxicity Liabilities Comparable to Triptolide, Necessitating Rigorous Safety Controls in Preclinical Studies

Both celastrol and triptolide carry high hepatotoxicity and nephrotoxicity liabilities that limit their clinical translatability without formulation optimization or structural modification [1]. In a comparative safety assessment, celastrol is classified with 'High' hepatotoxicity risk (liver injury, oxidative stress) and 'High' nephrotoxicity risk (renal damage, oxidative stress)—comparable to triptolide's toxicity classification [1]. Research has demonstrated that liposomal encapsulation (Lip-Celastrol-PROTACs) significantly reduces liver and kidney toxicity compared to free celastrol, providing a validated mitigation strategy [2]. Celastrol derivatives such as compound 3a have been shown to retain comparable anti-inflammatory efficacy to celastrol while exhibiting significantly reduced toxicity [3].

Toxicology Safety pharmacology Drug development

Celastrol Potently Inhibits Chymotrypsin-Like Proteasome Activity with an IC50 of 2.5 μM—Comparable Potency to Bortezomib but via Distinct Binding Mechanism

Celastrol potently and preferentially inhibits the chymotrypsin-like activity of purified 20S proteasome with an IC50 of 2.5 μM, and inhibits cellular 26S proteasome activity in human prostate cancer cells at 1-5 μM [1]. Unlike the clinically approved proteasome inhibitor bortezomib (a boronic acid derivative that reversibly inhibits the β5 subunit), celastrol exhibits preferential inhibition of chymotrypsin-like activity while showing minimal inhibition of PGPH-like and trypsin-like activities—at 5 μM, celastrol inhibits these three proteasomal activities by approximately 80%, 5%, and <1%, respectively . This activity profile is distinct from bortezomib and other proteasome inhibitors, offering a unique tool for dissecting proteasome subunit function .

Proteasome inhibition Cancer therapeutics Ubiquitin-proteasome pathway

Celastrol (CAS 34157-83-0): Evidence-Anchored Research and Industrial Application Scenarios


Leptin Sensitization and Hypothalamic Energy Homeostasis Studies in Diet-Induced Obesity Models

Celastrol is uniquely suited for preclinical investigations of leptin sensitization and central regulation of energy homeostasis. Studies in diet-induced obese (DIO) mice demonstrate that celastrol treatment (100 μg/kg/day, i.p.) produces up to 45% reduction in body weight through suppression of food intake and preservation of energy expenditure, with efficacy contingent on functional leptin signaling [1]. Central intracerebroventricular administration confirms that celastrol improves leptin sensitivity and glucose metabolism in high-fat diet-fed rodents, with single-nucleus RNA sequencing revealing transcriptional reprogramming of hypothalamic leptin receptor-expressing cells [2]. Researchers should confirm compound identity via HPLC purity analysis (≥98%) and validate functional activity in cellular leptin signaling assays prior to in vivo deployment [3].

Hsp90-Cdc37 Protein-Protein Interaction Disruption and Kinase Client Degradation Studies in Oncology Research

Celastrol provides a mechanistically distinct tool for investigating Hsp90 chaperone function through disruption of the Hsp90-Cdc37 protein-protein interaction rather than ATP-competitive inhibition. At 1-5 μM concentrations, celastrol induces 70-80% degradation of kinase clients (Cdk4, Akt) in pancreatic cancer cells and significantly inhibits tumor growth in Panc-1 xenograft models [1]. This mechanism is complementary to classic Hsp90 inhibitors (geldanamycin, 17-AAG) and enables researchers to dissect kinase client regulation pathways without triggering the robust heat shock response that confounds interpretation of ATP-competitive Hsp90 inhibitor studies [2]. For procurement, researchers should verify that the compound demonstrates Hsp90-Cdc37 disruption activity in co-immunoprecipitation assays prior to large-scale studies.

Proteasome Inhibition Studies Requiring Preferential Chymotrypsin-Like Activity Suppression

Celastrol serves as a research tool for investigating proteasome function with a distinct subunit selectivity profile—preferentially inhibiting chymotrypsin-like activity (IC50 = 2.5 μM) while sparing PGPH-like and trypsin-like activities at moderate concentrations [1]. At 5 μM, celastrol inhibits chymotrypsin-like, PGPH-like, and trypsin-like activities by approximately 80%, 5%, and <1%, respectively [2]. This selectivity profile differentiates celastrol from broader-spectrum proteasome inhibitors like bortezomib and enables investigation of chymotrypsin-like activity-specific cellular effects. Researchers should confirm activity in their cellular system via proteasome activity assays, noting that celastrol exhibits concentration-dependent inhibition of cellular 26S proteasome at 1-5 μM in prostate cancer cells [1].

Comparative Pharmacology Studies Distinguishing Celastrol from Triptolide in Inflammatory Disease Models

Celastrol offers a distinct cytotoxicity-to-efficacy ratio compared to triptolide in inflammatory models, making it the preferred choice for studies requiring sustained cell viability during chronic anti-inflammatory treatment. In HBZY-1 mesangial cells, celastrol exhibits a 16-fold higher cytotoxic IC50 than triptolide (3715 nM vs 230 nM) while retaining anti-inflammatory activity, resulting in a therapeutic index ratio of 3.6 for celastrol versus 11.1 for triptolide [1]. Researchers should note that celastrol suppresses NF-κB activation through IKKβ inhibition by targeting cysteine 179 in the activation loop, and also promotes Nur77-mediated clearance of inflamed mitochondria [2]. Given the documented hepatotoxicity and nephrotoxicity risks for both compounds, in vivo studies require rigorous dose optimization and safety monitoring [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Celastrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.